N-((4R,5R,6S,7R)-6,7,8-tris(benzyloxy)-5-hydroxyoct-1-en-4-yl)acetamide
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Overview
Description
“N-((4R,5R,6S,7R)-6,7,8-tris(benzyloxy)-5-hydroxyoct-1-en-4-yl)acetamide” is a complex organic compound characterized by multiple benzyloxy groups and a hydroxyl group attached to an oct-1-en-4-yl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((4R,5R,6S,7R)-6,7,8-tris(benzyloxy)-5-hydroxyoct-1-en-4-yl)acetamide” typically involves multiple steps:
Formation of the Oct-1-en-4-yl Backbone: This step involves the construction of the oct-1-en-4-yl backbone through a series of reactions such as aldol condensation, Wittig reaction, or other carbon-carbon bond-forming reactions.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through benzylation reactions, where benzyl halides react with hydroxyl groups in the presence of a base.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The double bond in the oct-1-en-4-yl backbone can be reduced to form a saturated compound.
Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Exploration of its potential as a therapeutic agent for various diseases.
Industry
Material Science:
Mechanism of Action
The mechanism of action of “N-((4R,5R,6S,7R)-6,7,8-tris(benzyloxy)-5-hydroxyoct-1-en-4-yl)acetamide” would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-((4R,5R,6S,7R)-6,7,8-tris(benzyloxy)-5-hydroxyoct-1-en-4-yl)acetamide: can be compared with other benzyloxy-substituted compounds and acetamide derivatives.
Unique Features: The presence of multiple benzyloxy groups and a hydroxyl group on the oct-1-en-4-yl backbone makes it unique compared to other similar compounds.
List of Similar Compounds
- This compound
- N-((4R,5R,6S,7R)-6,7,8-tris(benzyloxy)-5-hydroxyoct-1-en-4-yl)formamide
- N-((4R,5R,6S,7R)-6,7,8-tris(benzyloxy)-5-hydroxyoct-1-en-4-yl)propionamide
Properties
Molecular Formula |
C31H37NO5 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-[(4R,5R,6S,7R)-5-hydroxy-6,7,8-tris(phenylmethoxy)oct-1-en-4-yl]acetamide |
InChI |
InChI=1S/C31H37NO5/c1-3-13-28(32-24(2)33)30(34)31(37-22-27-18-11-6-12-19-27)29(36-21-26-16-9-5-10-17-26)23-35-20-25-14-7-4-8-15-25/h3-12,14-19,28-31,34H,1,13,20-23H2,2H3,(H,32,33)/t28-,29-,30-,31-/m1/s1 |
InChI Key |
CIPREVAQNOZOJR-OMRVPHBLSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC=C)[C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC(=O)NC(CC=C)C(C(C(COCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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